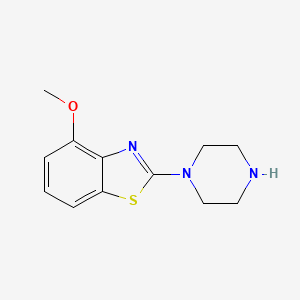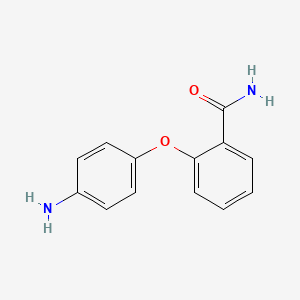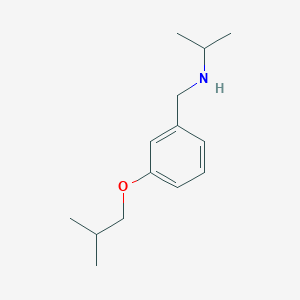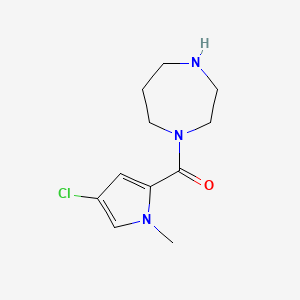
4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole
Übersicht
Beschreibung
“4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole” is a chemical compound with the IUPAC name methyl 2- (1-piperazinyl)-1,3-benzothiazol-4-yl ether . It has a molecular weight of 249.34 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid compound . It has a molecular weight of 249.34 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have synthesized derivatives of benzothiazole to explore their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives that exhibited variable and modest activity against bacterial and fungal strains, indicating the potential of benzothiazole compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011). Similarly, Vartale et al. (2008) reported the synthesis of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones with screened antibacterial activity (Vartale et al., 2008).
Antiproliferative and Anti-HIV Activity
Al-Soud et al. (2010) synthesized derivatives of 2-Piperazino-1,3-benzo[d]thiazoles, showing significant antiproliferative activity against human tumor-derived cell lines and highlighting a potential avenue for cancer treatment research (Al-Soud et al., 2010).
Anticancer Activity
Research has also focused on benzothiazole derivatives for their potential anticancer properties. Ghule, Deshmukh, and Chaudhari (2013) synthesized compounds that demonstrated selective influence on cancer cell lines, showing promise for further development in anticancer therapies (Ghule, Deshmukh, & Chaudhari, 2013). Kumar et al. (2014) synthesized 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, exhibiting antiproliferative effects on human leukemic cells, providing insights into potential leukemia treatments (Kumar et al., 2014).
Anti-acetylcholinesterase Activity
Compounds bearing piperazine and thiocarbamate moieties have been synthesized and investigated for their anticholinesterase properties, indicating potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Mohsen et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit antibacterial activity
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in their observed effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
Similar compounds have been known to exhibit antibacterial activity .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemische Analyse
Biochemical Properties
4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes and disrupting their normal function . Additionally, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways within cells.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Furthermore, it may affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding may result in the inhibition or activation of enzymes, leading to changes in biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound may result in cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including damage to specific tissues or organs. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the levels of metabolites and the overall metabolic flux . For example, this compound may inhibit or activate specific enzymes, leading to changes in the concentration of certain metabolites and affecting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cells, it may accumulate in specific compartments or organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCRORSEITVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)


![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)





